molecular formula C18H32O2 B1675490 Linoleic acid CAS No. 60-33-3

Linoleic acid

Cat. No. B1675490
CAS RN: 60-33-3
M. Wt: 280.4 g/mol
InChI Key: OYHQOLUKZRVURQ-HZJYTTRNSA-N
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Description

Linoleic acid is a polyunsaturated omega-6 fatty acid, which plays a pivotal role in human health . It is a liquid unsaturated fatty acid found especially in semidrying oils such as corn oil and is essential for the nutrition of some animals .


Synthesis Analysis

Linoleic acid synthesis involves several genes, including the FAD2 family. These genes are highly related to linoleic acid biosynthesis . The heterologous expression of these genes in tobacco revealed that all five of these genes increased the content of linoleic acid .


Molecular Structure Analysis

The molecular formula of linoleic acid is C18H32O2 . It is a carboxylic acid with a chain of 18 carbon atoms and two double bonds .


Chemical Reactions Analysis

Linoleic acid is known to consist of several geometrical isomers, the most abundant of which is 9-cis,11-trans-octadecadienoic acid, formed by biohydrogenation in the rumen . Commercial linoleic acid is produced by alkaline isomerization of linoleate-rich oils, such as sunflower oil .


Physical And Chemical Properties Analysis

Linoleic acid is a colorless liquid with a density of 0.9 g/cm³ . It has a melting point of -12 °C and a boiling point of 229 °C at 16 mmHg . It is virtually insoluble in water but soluble in many organic solvents .

Scientific Research Applications

1. Pharmaceutical Applications

  • Linoleic acid (LA) has been incorporated into nanovesicles as a natural unsaturated fatty acid for pharmaceutical uses, especially in topical drug delivery systems. These nanocarriers, which include linoleic acid, have been shown to improve the percutaneous permeation and antioxidant activity of drugs like ammonium glycyrrhizinate, suggesting potential for treating topical diseases (Cristiano et al., 2021).

2. Nutritional and Dietary Benefits

  • As a polyunsaturated fatty acid, LA has significant implications for cardiovascular health. Increased dietary intake or tissue levels of LA are associated with improved cardiovascular risk factors, including better plasma lipid profiles, glycaemic control, and insulin resistance. Observational data indicate a reduced incidence of cardiovascular diseases and metabolic syndromes with higher LA intake (Marangoni et al., 2019).

3. Dermatological Uses

  • In dermatology, linoleic acid-containing emulsions have been compared favorably against urea-containing emulsions in treating atopic dermatitis. LA-based emulsions significantly decreased local severity scores and improved skin hydration, suggesting its efficacy in managing skin barrier dysfunction (Nasrollahi et al., 2018).

4. Potential in Autoimmune Disorders

  • Research suggests a protective role of LA against autoimmune disorders like rheumatoid arthritis. These findings emphasize the need for further research on the mechanisms underlying these effects and their potential therapeutic applications (Lee, 2018).

5. Role in Mitochondrial Function

  • LA has been found to improve the assembly of mitochondrial oxidative phosphorylation system components in heart failure. This suggests that dietary supplements of LA could be beneficial for cardiac malfunction in heart failure, although they may not completely cure it (Maekawa et al., 2019).

6. Antimicrobial Applications

  • Linoleic acid derivatives have been explored for their antimicrobial properties. For instance, monoacylglycerol derivatives prepared from LA showed weak antibacterial activity against Staphylococcus aureus, indicating potential applications in developing new antibacterial agents (Jumina et al., 2019).

7. Analysis in Food and Nutrition

  • LA is a major component of vegetable oils and essential for health. Effective methods like urea complexation have been developed to concentrate LA from oils like palm oil for nutritional purposes (Setyawardhani et al., 2018).
  • Innovative methodologies like paper spray ionization coupled with mass spectrometry have been developed to evaluate the content of LA in edible vegetable oils, increasing their value from a nutraceutical perspective (Bartella et al., 2023).

Future Directions

The effect of linoleic acid consumption on cardiovascular disease risk markers in healthy individuals is a topic of ongoing research . The limited capacity for conversion to longer-chain n-3 fatty acids, and the lack of efficacy in ameliorating cardiovascular disease risk factors and inflammatory markers in humans suggests that increased consumption of linoleic acid may be of little benefit in altering EPA+DHA status or in improving health outcomes compared with other dietary interventions .

properties

IUPAC Name

(9Z,12Z)-octadeca-9,12-dienoic acid
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InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-
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InChI Key

OYHQOLUKZRVURQ-HZJYTTRNSA-N
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Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O
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Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)O
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Molecular Formula

C18H32O2
Record name LINOLEIC ACID
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Related CAS

7049-66-3, 30175-49-6, 67922-65-0
Record name 9,12-Octadecadienoic acid (9Z,12Z)-, trimer
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DSSTOX Substance ID

DTXSID2025505
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Molecular Weight

280.4 g/mol
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Physical Description

Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet., Liquid; Liquid, Other Solid, Colorless to straw-colored liquid; [Hawley], Liquid, colourless to pale yellow oily liquid
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Boiling Point

444 to 446 °F at 16 mmHg (NTP, 1992), 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg, 229.00 to 230.00 °C. @ 16.00 mm Hg
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Solubility

Insoluble (NTP, 1992), In water, 1.59 mg/L at 25 °C, Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils, Very soluble in acetone, benzene, ethyl ether, and ethanol., In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C., soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in water
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Density

0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.9022 g/cu cm at 20 °C, 0.898-0.904
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Vapor Pressure

0.00000087 [mmHg], 8.68X10-7 mm Hg at 25 °C
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Mechanism of Action

/The objective of this work was/ to study the gene expression of the resistin and the effects of conjugated linoleic acid on its expression in white adipose tissue of obese rats fed with high fat diet during the formation of insulin resistance. Male Wistar rats were randomly separated in control group, high-fat group and high fat + conjugated linoleic acid (CLA) group (0.75 g, 1.50 g, 3.00 g per 100 g diet weight), using reverse transcription polymerase chain reaction (RT-PCR) technique to measure the expression level of resistin and peroxisome proliferator-activated receptor-gamma (PPARgamma) mRNA expression. The serum insulin and glucose levels of obese rats were (11.11 +/- 2.73) mIU/L, (5.09 +/- 0.66) mmol/L, and supplement of CLA might decrease hyperinsulinemia and hyperglycemia, in CLA group (0.75 g, 1.50 g, 3.00 g per 100 g diet weight) the serum insulin levels were (6.99 +/- 1.77) mIU/L, (7.36 +/- 1.48) mIU/L, (7.85 +/- 1.60) mIU/L, and glucose levels were (4.28 +/- 0.72) mmol/L, (4.18 +/- 0.55) mmol/L, (4.06 +/- 0.63) mmol/L. The expression of resistin in adipose tissue of obese rat fed with high fat diet was increased as compared with those fed with basic diet. CLA might increase the expression of resistin and PPARgamma in adipose tissue of obese rat. The expression of resistin mRNA of obese rat fed with high fat diet was higher than those fed with basic diet, and CLA might improve the insulin resistance in obese rats and possibly upregulate the expression of resistin through activing PPARgamma. /Conjugated linoleic acid/, Conjugated linoleic acid (CLA) is a mixture of positional (e.g. 7,9; 9,11; 10,12; 11,13) and geometric (cis or trans) isomers of octadecadienoic acid. This compound was first shown to prevent mammary carcinogenesis in murine models. Later investigations uncovered a number of additional health benefits, including decreasing atherosclerosis and inflammation while enhancing immune function. The mechanisms of action underlying these biological properties are not clearly understood. The aim of this review is to highlight recent advances in CLA research related to experimental inflammatory bowel disease. In addition, two possible mechanisms of action (i.e. endoplasmic and nuclear) were discussed in detail in the context of enteric inflammatory disorders. Conjugated linoleic acid was first implicated in down-regulating the generation of inducible eicosanoids (i.e. PGE(2) and LTB(4)) involved in early micro-inflammatory events (endoplasmic). More recently, CLA has been shown to modulate the expression of genes regulated by peroxisome proliferator-activated receptors (PPARs; nuclear). In pigs, prolonged dietary CLA treatment stimulated the expression of PPAR-gamma in the muscle. Thus, evidence supporting both mechanistic theories of CLA acting through eicosanoid synthesis and PPAR activity is available. The further understanding of the anti-inflammatory mechanisms of action of CLA may yield novel nutritional therapies for enteric inflammation. /Conjugated linoleic acid/, /Conjugated linoleic acid/ CLA may modulate eicosanoid activity as well as the activity... of tumor necrosis factor-alpha. /Conjugated linoleic acid/
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Product Name

Linoleic Acid

Color/Form

Colorless oil, Colorless to straw-colored liquid

CAS RN

60-33-3, 6144-28-1, 506-21-8, 2197-37-7, 80969-37-5, 8024-22-4
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Record name LINOLEIC ACID
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Record name Linoleic acid
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Melting Point

23 °F (NTP, 1992), -6.9 °C, -8.5 °C
Record name LINOLEIC ACID
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Linoleic acid
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URL http://www.hmdb.ca/metabolites/HMDB0000673
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linoleic acid
Reactant of Route 2
Linoleic acid
Reactant of Route 3
Linoleic acid
Reactant of Route 4
Linoleic acid
Reactant of Route 5
Linoleic acid
Reactant of Route 6
Linoleic acid

Citations

For This Compound
568,000
Citations
J Whelan, K Fritsche - Advances in nutrition, 2013 - academic.oup.com
… On consumption, linoleic acid has 4 primary fates. Like all … As part of membrane phospholipids, linoleic acid functions as … As the parent compound for the family of v6 PUFAs, linoleic acid …
Number of citations: 266 academic.oup.com
B Choque, D Catheline, V Rioux, P Legrand - Biochimie, 2014 - Elsevier
… of dietary linoleic acid, we describe the putative consequences of an excess of dietary linoleic acid. … roles, we try to summarize why linoleic acid is still controversial in terms of dietary …
Number of citations: 167 www.sciencedirect.com
MW Pariza - The American journal of clinical nutrition, 2004 - academic.oup.com
The amount of scientific literature on conjugated linoleic acid (CLA) is growing at a phenomenal rate. Animal studies and clinical trials indicate the possibility that CLA could be useful in …
Number of citations: 501 academic.oup.com
RJ Jandacek - Healthcare, 2017 - mdpi.com
… While considerable research has focused on the effects of dietary linoleic acid on … the role of dietary linoleic acid in atherosclerosis, and recent publications indicate that linoleic acid’s …
Number of citations: 165 www.mdpi.com
GS Kelly - Alternative Medicine Review, 2001 - go.gale.com
… linoleic acid (cis-9, cis-12, octadecadienoic acid). The biochemical nomenclature for linoleic acid … of one or both of the double bonds of linoleic acid in such a manner that the two double …
Number of citations: 222 go.gale.com
H Iso, S Sato, U Umemura, M Kudo, K Koike… - Stroke, 2002 - Am Heart Assoc
… serum linoleic acid … linoleic acid, we further examined the relation between saturated fatty acids and the risk of ischemic stroke stratified by below and above the median of linoleic acid; …
Number of citations: 305 www.ahajournals.org
S Kishino, J Ogawa, Y Omura… - Journal of the …, 2002 - Wiley Online Library
… with the free form of linoleic acid as the substrate, washed … from 12% (wt/vol) linoleic acid in 108 h. The resulting CLA was … to linoleic acid) was attained with 2.6% (wt/vol) linoleic acid as …
Number of citations: 277 aocs.onlinelibrary.wiley.com
S Banni - Current opinion in lipidology, 2002 - journals.lww.com
… Conjugated linoleic acid (CLA) is a naturally occurring fatty acid that is produced by a bio-… similar to those that occur with linoleic acid, maintaining the conjugated diene structure. There …
Number of citations: 247 journals.lww.com
H Mohrhauer, RT Holman - The Journal of Nutrition, 1963 - Elsevier
… linoleic acid de posited in the liver. The arachidonate con tent, however, is decreased significantly. Thus, he proposed a theory that linolenic acid inhibits the conversion of linoleic acid …
Number of citations: 327 www.sciencedirect.com
HB MacDonald - Journal of the American College of Nutrition, 2000 - Taylor & Francis
Conjugated linoleic acid (CLA), a derivative of a fatty acid linoleic acid (LA), has been reported to decrease tumorigenesis in animals. CLA is unique because unlike most antioxidants …
Number of citations: 423 www.tandfonline.com

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